

Application Notes and Protocols for In Vivo Efficacy Studies of Ubrogapant

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Compound of Interest

Compound Name: Ubrogapant

Cat. No.: B612305

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ubrogapant is a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1][2] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and its antagonists represent a targeted therapeutic approach.[3][4][5] These application notes provide detailed protocols for in vivo models designed to study the efficacy of **Ubrogapant**, with a focus on a preclinical model of medication overuse headache (MOH).

In Vivo Model: Medication Overuse Headache (MOH) in Rats

A "two-hit" priming model of MOH is a robust method to evaluate the efficacy of acute migraine treatments like **Ubrogapant** in a clinically relevant context. This model mimics the latent sensitization of the trigeminal system observed in patients with MOH, where overuse of acute medication leads to an increased frequency of headaches.

Experimental Protocol: "Two-Hit" Priming Model of MOH

Objective: To induce a state of latent trigeminal sensitization in rats, making them susceptible to migraine-like triggers, and to assess the efficacy of **Ubrogapant** in reversing the resulting allodynia.

Animals: Adult female Sprague-Dawley rats are commonly used for this model.

Materials:

- **Ubrogepant**
- Sumatriptan
- Vehicle for oral administration (e.g., water, polyethylene glycol (PEG))
- Bright Light Stress (BLS) chamber
- Nitric Oxide (NO) donor (e.g., sodium nitroprusside)
- Von Frey filaments for assessing cutaneous allodynia

Procedure:

- Priming Phase (Induction of Latent Sensitization):
 - Administer six oral doses of sumatriptan (10 mg/kg) to female Sprague-Dawley rats over a two-week period. This repeated administration induces a state of latent sensitization.
 - Monitor for the development of cutaneous allodynia in the periorbital and hindpaw regions using von Frey filaments during the priming period. This allodynia is expected to resolve to baseline levels after the cessation of sumatriptan administration (around day 14).
- Triggering Phase ("Second Hit"):
 - After the resolution of sumatriptan-induced allodynia (e.g., on day 20 and 21), expose the rats to a migraine trigger. Two common triggers are:
 - Bright Light Stress (BLS): Place the rats in a brightly lit environment for a 1-hour period on two consecutive days.
 - Nitric Oxide (NO) Donor: Administer a systemic injection of a NO donor like sodium nitroprusside (3 mg/kg, i.p.).

- These triggers will induce cephalic and hindpaw allodynia in the sumatriptan-primed rats but not in vehicle-primed controls.
- Treatment and Efficacy Assessment:
 - At the onset of the second trigger exposure (e.g., the second day of BLS), administer oral **Ubrogepant** at various doses (e.g., 25, 50, and 100 mg/kg) or vehicle.
 - Measure periorbital and hindpaw sensory thresholds hourly for up to 5 hours using von Frey filaments to assess the reversal of allodynia.

Data Presentation

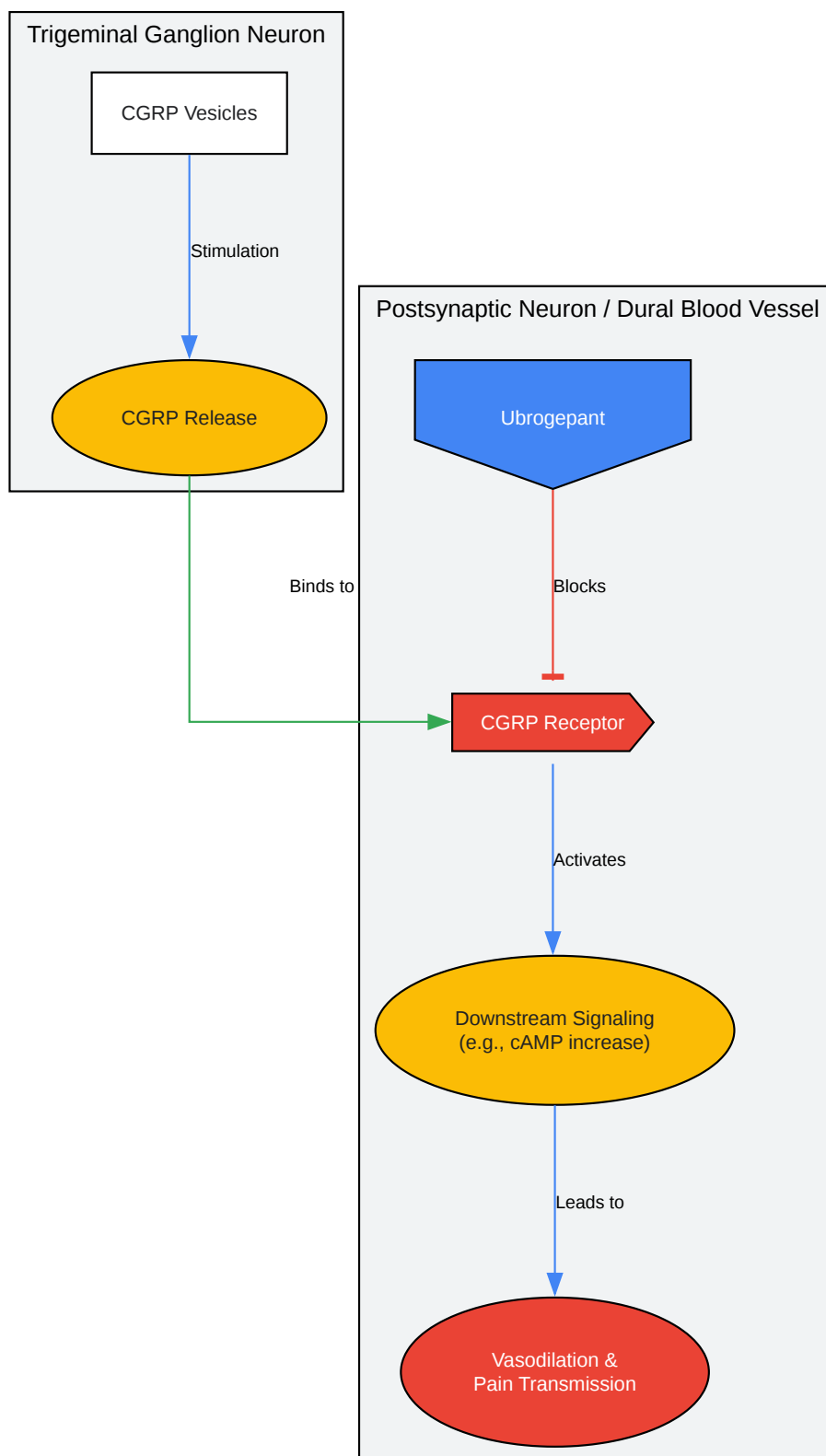
Table 1: Efficacy of **Ubrogepant** in Reversing Allodynia in a Rat Model of Medication Overuse Headache

Treatment Group	Trigger	Endpoint	ED50 (mg/kg)	Efficacy of 100 mg/kg Dose (% Reversal)
Ubrogepant	Bright Light Stress (BLS)	Periorbital Allodynia	~50	76%
Ubrogepant	Bright Light Stress (BLS)	Hindpaw Allodynia	~52	77%
Ubrogepant	Nitric Oxide (NO) Donor	Periorbital Allodynia	~65	67%
Ubrogepant	Nitric Oxide (NO) Donor	Hindpaw Allodynia	~70	70%

Data summarized from Navratilova et al., 2020.

Visualizations

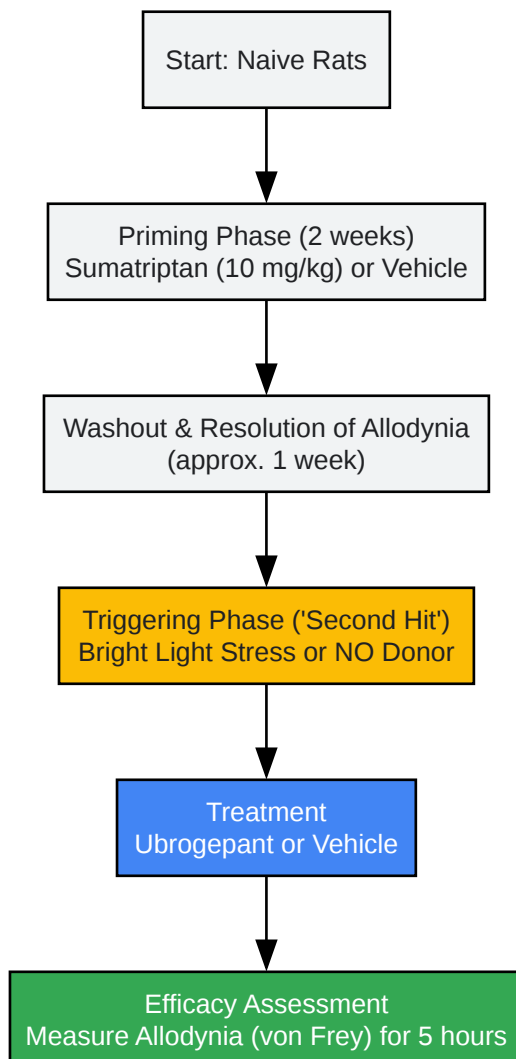
CGRP Signaling Pathway in Migraine



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Caption: CGRP signaling pathway and the mechanism of action of **Ubrogapant**.

Experimental Workflow for the "Two-Hit" MOH Model



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